N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a substituted 2-oxopyridine moiety via an ethyl bridge. The 4-methoxy and 6-methyl groups on the pyridine ring likely influence its electronic properties and solubility, while the ethyl spacer may modulate conformational flexibility.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-11(19-2)9-13(17)16(10)6-5-15-14(18)12-4-3-7-20-12/h3-4,7-9H,5-6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVHAFCZJSWRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 4-methoxyacetophenone and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst.
Introduction of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction using ethyl bromide or ethyl iodide. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the pyridine intermediate with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, alkyl halides or aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-2-Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide () :
- Structure : Direct attachment of thiophene-2-carboxamide to a nitro-substituted phenyl group.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, contrasting with the target compound’s methoxy and methyl groups (electron-donating).
- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystals with a melting point of 397 K .
- Properties : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing. Exhibits antibacterial and antifungal activities .
- Compound 1 (): Structure: (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide. The ethyl bridge in the target compound may offer greater flexibility compared to the rigid pyrimidine linkage .
Pyridine and Dihydropyridine Derivatives
- Patent Compounds (): Structure: Thiophene-2-carboxamide linked to quinoline-pyrimidine scaffolds (e.g., N-(5-(3-cyano-6-(piperidinylacetamido)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide). The target compound’s simpler structure may favor pharmacokinetic properties .
Research Findings and Implications
- Synthetic Strategies : The Petasis reaction () and acetonitrile-mediated coupling () are viable for thiophene carboxamide synthesis. The target compound’s ethyl-linked pyridine may require specialized coupling agents or protective groups .
- Structure-Activity Relationships (SAR) :
- Biological Potential: Analogous compounds show antibacterial () and kinase-inhibitory () activities, suggesting the target compound may warrant screening in similar assays.
Q & A
Q. What are the key synthetic routes for preparing N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Q. Intermediate Preparation :
Q. Coupling Reactions :
- The ethyl linker is introduced by reacting 2-aminoethylpyridinone intermediates with thiophene-2-carboxamide via nucleophilic acyl substitution. This step often requires a base (e.g., K₂CO₃) and polar aprotic solvents like DMF .
Q. Purification :
-
Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol is used to isolate the final compound .
- Example Protocol :
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- ¹³C NMR identifies carbonyl carbons (e.g., pyridinone C=O at ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) :
- Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇N₂O₃S: 317.0956) .
- Infrared Spectroscopy (IR) :
- Detects amide bonds (C=O stretch at ~1680 cm⁻¹) and pyridinone C=O (1640–1660 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across cell-based assays?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Assay Optimization :
- Validate cell line specificity (e.g., HEK293 vs. HeLa) and check metabolic stability using liver microsomes .
- Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Mechanistic Profiling :
- Use SPR (Surface Plasmon Resonance) to confirm direct target binding vs. off-target effects .
- Case Study :
- Inconsistent IC₅₀ values in kinase inhibition assays were resolved by adjusting ATP concentrations (1 mM vs. 10 mM) .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural Modifications :
- Replace the ethyl linker with a cyclopropyl group to reduce CYP450-mediated oxidation .
- Introduce electron-withdrawing substituents (e.g., -CF₃) on the pyridinone ring to slow hepatic clearance .
- In Silico Tools :
- Predict metabolic hotspots using software like MetaSite .
- Experimental Validation :
- Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .
Q. How do substituents on the pyridinone ring influence potency in enzyme inhibition assays?
- Structure-Activity Relationship (SAR) Insights :
- Experimental Design :
- Use site-directed mutagenesis to confirm binding residues (e.g., K98A mutation in target enzyme reduces potency by 10-fold) .
Troubleshooting Experimental Challenges
Q. Why does the compound exhibit poor aqueous solubility, and how can this be mitigated?
- Root Cause Analysis :
- High logP (~3.5) due to hydrophobic thiophene and pyridinone moieties .
- Solutions :
- Formulation : Use co-solvents (e.g., PEG-400) or prepare cyclodextrin complexes .
- Structural Tweaks : Introduce polar groups (e.g., -OH at pyridinone C-3) while monitoring SAR trade-offs .
Q. How to address low yields during the amide coupling step?
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
